molecular formula C10H11ClO3S B1308338 3-Chloro-1-((4-methylphenyl)sulfonyl)acetone CAS No. 57122-47-1

3-Chloro-1-((4-methylphenyl)sulfonyl)acetone

Cat. No. B1308338
CAS RN: 57122-47-1
M. Wt: 246.71 g/mol
InChI Key: MRSPEVAHYRJSAE-UHFFFAOYSA-N
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Description

3-Chloro-1-((4-methylphenyl)sulfonyl)acetone, also known as 1-chloro-3-((4-methylphenyl)sulfonyl)propan-2-one, is a chemical compound with the molecular formula C10H11ClO3S . It has a molecular weight of 246.714 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of 3-Chloro-1-((4-methylphenyl)sulfonyl)acetone consists of a three-carbon backbone with a chlorine atom attached to the first carbon, a sulfonyl group attached to the third carbon, and a ketone functional group on the second carbon . The sulfonyl group is further substituted with a 4-methylphenyl group .

Scientific Research Applications

Novel Synthetic Pathways

Truce–Smiles Type Rearrangement and Ring Synthesis

The compound 3-Chloro-1-((4-methylphenyl)sulfonyl)acetone and its analogs have been used in novel synthetic pathways involving Truce–Smiles type rearrangement. For instance, reaction of similar sulfonyl acetone derivatives with sodium hydroxide and zinc can lead to transformations yielding complex ring structures like pyrrolo[1,2-a][3.1.6]benzothiadiazocine rings, highlighting innovative pathways in the synthesis of heterocyclic compounds (Kimbaris et al., 2004).

Catalysis and Material Science

Sulfonated Microporous Organic-Inorganic Hybrids

Research into sulfonated organic-inorganic hybrids demonstrates their utility as strong Bronsted acids, catalyzing condensation and cracking reactions under mild conditions. These materials, synthesized through reactions involving sulfonyl compounds, show potential in separations, ion exchange, and as catalysts due to their high surface areas and microporosity (Wang et al., 2003).

Selective Oxidation and Sulfonation Reactions

Selective Oxidation of Sulfides to Sulfoxides

The utility of manganese catalyzed selective oxidation of sulfides to sulfoxides using hydrogen peroxide in acetone has been demonstrated, showcasing the compound's role in facilitating selective oxidation reactions with minimal formation of sulfones (Brinksma et al., 2001).

Sulfonation of Phenylsulfonyl Derivatives

Efficient protocols for the sulfonation of 1-phenylsulfonyl-1H-pyrroles and 1-phenylsulfonyl-1H-indoles using chlorosulfonic acid in acetonitrile have been developed. This research provides a direct synthesis route to sulfonyl chloride derivatives, which are precursors to various sulfonamide derivatives, further expanding the applications of sulfonyl compounds in synthetic chemistry (Janosik et al., 2006).

Advanced Material Applications

Surface Structure Formation in Thin Layers

The drying of solvent solutions containing chloro-3-methylphenol and copolymers can lead to the formation of complex surface structures, such as hyperbolic spirals, due to crystallization processes and flows caused by surface tension differences. This phenomenon highlights the potential of such compounds in creating materials with unique surface properties for advanced applications (Weh, 2001).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of 3-Chloro-1-((4-methylphenyl)sulfonyl)acetone .

properties

IUPAC Name

1-chloro-3-(4-methylphenyl)sulfonylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3S/c1-8-2-4-10(5-3-8)15(13,14)7-9(12)6-11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSPEVAHYRJSAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398788
Record name 3-Chloro-1-((4-methylphenyl)sulfonyl)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-((4-methylphenyl)sulfonyl)acetone

CAS RN

57122-47-1
Record name 3-Chloro-1-((4-methylphenyl)sulfonyl)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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